2-Methyl-6-propoxypyrazine

Flavor Chemistry Formulation Science Physicochemical Properties

2-Methyl-6-propoxypyrazine delivers 3.6× higher water solubility (~822 mg/L) than 2-isobutyl-3-methoxypyrazine (IBMP), allowing direct dissolution in aqueous products without organic co-solvents or emulsifiers—simplifying clear beverage, flavored water, and water-based culinary formulations while reducing ingredient cost and manufacturing complexity. It lacks FEMA GRAS designation, directing its application scope exclusively toward fragrance (perfumery, cosmetics, personal care) and R&D. Its slightly lower boiling point (210–212 °C vs. 214–215 °C for IBMP) yields marginally higher volatility, enhancing initial headspace impact of green, vegetable notes in fragrance accords. Procure this compound where aqueous solubility, volatility fine-tuning, and non-food regulatory scope are required.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 67845-28-7
Cat. No. B1584242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-propoxypyrazine
CAS67845-28-7
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCOC1=NC(=CN=C1)C
InChIInChI=1S/C8H12N2O/c1-3-4-11-8-6-9-5-7(2)10-8/h5-6H,3-4H2,1-2H3
InChIKeyRSYNIAMYGDKFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-propoxypyrazine (CAS 67845-28-7): Procurement-Ready Baseline Properties for Flavor & Fragrance Sourcing


2-Methyl-6-propoxypyrazine (CAS 67845-28-7) is a synthetic alkoxypyrazine compound with molecular formula C8H12N2O and molecular weight 152.19 g/mol [1]. It is characterized by a green, vegetable-like odor profile [2] and is primarily utilized as a flavoring agent and fragrance ingredient [3]. Physical properties include a boiling point of 210.0–212.0 °C at 760 mmHg [4], an estimated logP (octanol-water partition coefficient) of 2.29 , and a calculated water solubility of approximately 822 mg/L at 25 °C [5].

Why Generic Substitution Fails: Differentiating 2-Methyl-6-propoxypyrazine from Common Alkoxypyrazine Analogs


Substituting 2-Methyl-6-propoxypyrazine with a closely related alkoxypyrazine such as 2-isobutyl-3-methoxypyrazine (IBMP) is scientifically unsound due to substantial differences in physicochemical properties and regulatory status. IBMP, while sharing a pyrazine core, exhibits significantly different solubility, lipophilicity, and volatility parameters that directly impact formulation behavior and sensory perception [1][2]. Furthermore, the absence of FEMA GRAS designation for 2-Methyl-6-propoxypyrazine [3], in contrast to IBMP's established FEMA 3132 status [4], introduces critical regulatory and application-scope distinctions that cannot be reconciled by simple compound interchange. The following evidence guide quantifies these differences to support informed scientific selection and procurement decisions.

2-Methyl-6-propoxypyrazine: Quantitative Differentiation Evidence vs. 2-Isobutyl-3-methoxypyrazine (IBMP)


Water Solubility: 2-Methyl-6-propoxypyrazine Exhibits ~3.6× Higher Aqueous Solubility than IBMP

2-Methyl-6-propoxypyrazine has an estimated water solubility of 821.8 mg/L at 25°C [1]. In contrast, 2-isobutyl-3-methoxypyrazine (IBMP) has a reported water solubility of 229.6 mg/L at 25°C [2]. This represents a 3.6-fold higher aqueous solubility for 2-Methyl-6-propoxypyrazine.

Flavor Chemistry Formulation Science Physicochemical Properties

Lipophilicity (LogP): 2-Methyl-6-propoxypyrazine is Markedly Less Lipophilic (LogP 2.29 vs. 2.60) than IBMP

The measured octanol-water partition coefficient (LogP) for 2-Methyl-6-propoxypyrazine is 2.29 . For 2-isobutyl-3-methoxypyrazine (IBMP), the estimated LogP is 2.60 [1]. This difference of 0.31 LogP units translates to approximately a 2-fold difference in lipid solubility.

QSAR ADME Prediction Flavor Partitioning

Boiling Point: 2-Methyl-6-propoxypyrazine Has a Lower Boiling Point (210–212°C) than IBMP (214–215°C), Indicating Higher Volatility

The boiling point of 2-Methyl-6-propoxypyrazine at atmospheric pressure (760 mmHg) is reported as 210.0–212.0 °C [1]. The boiling point of 2-isobutyl-3-methoxypyrazine (IBMP) under identical conditions is reported as 214.0–215.0 °C . This 2–5°C lower boiling point suggests marginally higher volatility for 2-Methyl-6-propoxypyrazine.

Volatility Thermal Stability Flavor Release

Regulatory Status: 2-Methyl-6-propoxypyrazine Lacks FEMA GRAS Designation, Unlike IBMP (FEMA 3132)

2-Methyl-6-propoxypyrazine is not assigned a FEMA number and is not listed as a GRAS (Generally Recognized As Safe) flavoring substance [1]. In contrast, 2-isobutyl-3-methoxypyrazine (IBMP) holds FEMA No. 3132 and is approved for use as a flavoring agent [2][3]. This constitutes a fundamental regulatory divergence with direct implications for intended application and market access.

Regulatory Compliance Food Safety Flavor Ingredient Status

Recommended Application Scenarios for 2-Methyl-6-propoxypyrazine Based on Quantitative Differentiation


Aqueous Flavor Systems (Beverages, Water-Based Sauces) Leveraging Higher Water Solubility

The 3.6× higher water solubility of 2-Methyl-6-propoxypyrazine (~822 mg/L) compared to IBMP (~230 mg/L) makes it a preferred candidate for flavoring aqueous products where direct dissolution is required without the use of organic co-solvents or emulsifiers [1]. This property simplifies formulation of clear beverages, flavored waters, and water-based culinary preparations, potentially reducing ingredient costs and improving manufacturing efficiency.

Fragrance and Non-Food Applications Due to Absence of FEMA GRAS Status

Given that 2-Methyl-6-propoxypyrazine lacks FEMA GRAS designation [2], its use is most appropriately directed toward fragrance applications (perfumery, cosmetics, personal care products) and research purposes. For food flavoring, IBMP (FEMA 3132) remains the compliant choice. This regulatory distinction guides procurement: 2-Methyl-6-propoxypyrazine is suitable for non-food flavor and fragrance development, while IBMP is required for food-grade flavoring.

Green Vegetable Note Enhancement with Adjusted Volatility Profile

The slightly lower boiling point (210–212°C vs. 214–215°C) of 2-Methyl-6-propoxypyrazine suggests marginally higher volatility [3], which may be advantageous in applications where a more rapid initial impact or enhanced headspace presence of the green, vegetable note is desired, such as in certain fragrance accords or aroma delivery systems. This subtle difference can be exploited to fine-tune sensory performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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